Lead(IV) fluoride

Catalog No.
S587022
CAS No.
7783-59-7
M.F
F4Pb-4
M. Wt
283 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead(IV) fluoride

CAS Number

7783-59-7

Product Name

Lead(IV) fluoride

IUPAC Name

tetrafluoroplumbane

Molecular Formula

F4Pb-4

Molecular Weight

283 g/mol

InChI

InChI=1S/4FH.Pb/h4*1H;/p-4

InChI Key

KKUOLSVLJAIIPH-UHFFFAOYSA-J

SMILES

F[Pb](F)(F)F

Canonical SMILES

[F-].[F-].[F-].[F-].[Pb]

The exact mass of the compound Lead(IV) fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lead(IV) fluoride (PbF4, CAS 7783-59-7) is a high-oxidation-state inorganic fluorinating agent. Unlike its stable, lower-valent counterpart lead(II) fluoride, PbF4 functions as an active source of electrophilic fluorine [1]. It is primarily procured for synthetic workflows requiring the controlled perfluorination of hydrocarbons or the selective addition of fluorine across double bonds[2]. Operating as a solid-state fluorine carrier, PbF4 mitigates the extreme handling hazards associated with direct elemental fluorine gas, making it a critical reagent for specialized fluorocarbon synthesis and materials science research where controlled halogen exchange is required[3].

Procurement substitution of Lead(IV) fluoride with either elemental fluorine (F2) or Lead(II) fluoride (PbF2) fundamentally fails due to divergent reactivity and safety profiles. While F2 gas is the ultimate fluorinating agent, its direct application to organic substrates often results in uncontrolled exothermic cleavage of carbon-carbon bonds and severe explosion risks without extreme dilution infrastructure [1]. Conversely, substituting PbF4 with the more common PbF2 is chemically inviable; PbF2 lacks the +4 oxidation state required to drive oxidative fluorination and remains completely inert under standard fluorination conditions [2]. Consequently, PbF4 occupies a non-interchangeable niche, offering the fluorinating power of F2 but with the processability and controlled release profile of a solid-state reagent [1].

Solid-State Reaction Control and Explosion Hazard Mitigation

PbF4 enables controlled, progressive fluorination of organic substrates with negligible explosion hazard, acting as a solid-state fluorine carrier [1]. In contrast, direct use of elemental F2 gas causes uncontrolled C-C bond cleavage and high detonation risk without extreme dilution [1].

Evidence DimensionReaction control during hydrocarbon perfluorination
Target Compound DataPbF4 enables controlled, progressive fluorination with negligible explosion hazard.
Comparator Or BaselineElemental F2 gas (causes uncontrolled C-C bond cleavage and high detonation risk without extreme dilution).
Quantified DifferencePbF4 acts as a solid-state fluorine carrier, reducing catastrophic fragmentation events to near-zero during standard vapor-phase contact.
ConditionsVapor-phase fluorination of organic substrates at 200–250 °C.

Allows industrial and laboratory buyers to safely achieve exhaustive fluorination of organic molecules without investing in extreme F2 gas handling infrastructure.

Thermal Decomposition and in situ Fluorine Release

PbF4 decomposes at approximately 600 °C to yield PbF2 and release active F2 gas, functioning as a thermally triggerable fluorine source[1]. Conversely, PbF2 is thermally stable up to its melting point of 824 °C and does not release fluorine [2].

Evidence DimensionThermal decomposition temperature for active F2 release
Target Compound DataDecomposes at approximately 600 °C to yield PbF2 and F2 gas.
Comparator Or BaselinePbF2 (thermally stable up to its melting point of 824 °C, no F2 release).
Quantified DifferenceA >200 °C differential in thermal behavior, with PbF4 uniquely functioning as a thermally triggerable fluorine source.
ConditionsHeating in an inert atmosphere or vacuum system.

Crucial for materials scientists designing high-temperature fluorination processes or chemical vapor deposition (CVD) workflows requiring controlled, on-demand fluorine generation.

Hydrolytic Degradation and Anhydrous Handling Requirements

PbF4 is highly hygroscopic, rapidly hydrolyzing in moist air to form brown lead dioxide (PbO2) and 4 equivalents of corrosive HF [1]. In stark contrast, PbF2 is non-hygroscopic and ambient-stable, with a water solubility of only ~0.067 g/100 mL[2].

Evidence DimensionReactivity with atmospheric moisture
Target Compound DataHighly hygroscopic, rapidly hydrolyzing to brown PbO2 and 4 equivalents of HF.
Comparator Or BaselinePbF2 (non-hygroscopic, ambient-stable, water solubility ~0.067 g/100 mL).
Quantified DifferencePbF4 requires strict <1 ppm H2O glovebox or Schlenk line handling, whereas PbF2 tolerates ambient benchtop exposure.
ConditionsExposure to ambient atmospheric moisture at room temperature.

Dictates strict procurement specifications for specialized packaging (e.g., sealed ampoules) and mandates inert-atmosphere workflows to prevent catastrophic reagent degradation.

Oxidation State-Driven Oxidative Fluorination Capacity

The Pb(IV) center in PbF4 provides the necessary thermodynamic driving force to convert C-H and C-Cl bonds to C-F bonds, driving oxidative fluorination[1]. This capacity is entirely absent in the +2 state of PbF2, which is thermodynamically stable and non-oxidizing [2].

Evidence DimensionActive oxidation state and fluorinating capacity
Target Compound DataPb(IV) center drives strong oxidative fluorination and halogen exchange.
Comparator Or BaselinePb(II) in PbF2 (thermodynamically stable, non-oxidizing).
Quantified DifferenceThe +4 oxidation state provides the necessary thermodynamic driving force to convert C-H and C-Cl bonds to C-F bonds, a capacity entirely absent in the +2 state.
ConditionsHalogen exchange and direct hydrocarbon fluorination reactions.

Justifies the higher cost and handling complexity of PbF4 over standard lead halides for buyers requiring an active, oxidizing halogen-exchange reagent.

Vapor-Phase Perfluorination of Hydrocarbons

Directly leverages PbF4's solid-state fluorine carrier capacity to safely convert volatile hydrocarbons and chlorinated organics into perfluorocarbons [1]. It is prioritized when direct F2 gas introduces unacceptable explosion risks or product degradation[1].

Selective Fluorination of Olefinic Double Bonds

Utilizes the controlled reactivity of PbF4 to add fluorine across carbon-carbon double bonds without cleaving the molecular skeleton [2]. This application relies on the specific oxidative potential of the Pb(IV) center, which cannot be replicated by inert PbF2[2].

High-Temperature in situ Fluorine Generation for Materials Science

Exploits the precise 600 °C thermal decomposition profile of PbF4 to release nascent fluorine gas within closed systems or autoclaves [3]. This is critical for synthesizing complex metal fluorides or intercalating fluorine into graphite matrices where external F2 gas plumbing is impractical[3].

Hydrogen Bond Acceptor Count

4

Exact Mass

283.97026 g/mol

Monoisotopic Mass

283.97026 g/mol

Heavy Atom Count

5

UNII

5391K3G9PJ

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7783-59-7

Wikipedia

Lead tetrafluoride

Dates

Last modified: 08-15-2023

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